molecular formula C22H20N4O6 B14521061 4,4'-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid CAS No. 62500-71-4

4,4'-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid

Cat. No.: B14521061
CAS No.: 62500-71-4
M. Wt: 436.4 g/mol
InChI Key: SNDPSWCYDPLBAA-UHFFFAOYSA-N
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Description

4,4’-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is a complex organic compound that features a piperidine ring, a triazine ring, and two benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 4,4’-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid involves its interaction with specific molecular targets and pathways. The piperidine and triazine rings play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is unique due to its combination of a piperidine ring, a triazine ring, and two benzoic acid moieties. This unique structure imparts specific properties, such as enhanced stability and the ability to form stable complexes with metal ions, making it valuable for various scientific and industrial applications .

Properties

CAS No.

62500-71-4

Molecular Formula

C22H20N4O6

Molecular Weight

436.4 g/mol

IUPAC Name

4-[[4-(4-carboxyphenoxy)-6-piperidin-1-yl-1,3,5-triazin-2-yl]oxy]benzoic acid

InChI

InChI=1S/C22H20N4O6/c27-18(28)14-4-8-16(9-5-14)31-21-23-20(26-12-2-1-3-13-26)24-22(25-21)32-17-10-6-15(7-11-17)19(29)30/h4-11H,1-3,12-13H2,(H,27,28)(H,29,30)

InChI Key

SNDPSWCYDPLBAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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